依托莫昔

描述

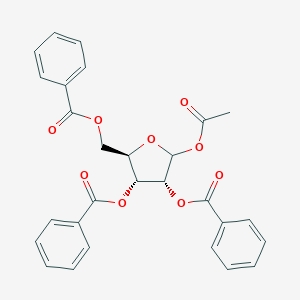

2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylic acid ethyl ester is an aromatic ether.

科学研究应用

脂肪酸氧化抑制

依托莫昔是一种广泛使用的小分子脂肪酸氧化(FAO)抑制剂,通过其对肉碱棕榈酰转移酶 1a (CPT1a) 的不可逆抑制作用实现 . 这种对 FAO 的抑制会对不同类型的细胞产生各种影响 .

胶质母细胞瘤治疗研究

依托莫昔已被用于与胶质母细胞瘤 (GBM) 相关的研究,胶质母细胞瘤是一种脑肿瘤。 研究发现,依托莫昔与替莫唑胺 (TMZ) 联合使用,可降低患者来源的胶质母细胞瘤肿瘤球的干性和侵袭性 . 这种联合治疗对 GBM 的生存力、干性和侵袭性表现出优于单药治疗的抑制效果 .

肿瘤细胞能量降低

依托莫昔作为一种 FAO 抑制剂,会导致 GBM 肿瘤球发生致命的能量降低 . 这种能量降低可能被用于抑制肿瘤生长 .

T 细胞增殖研究

依托莫昔已被用于研究评估脂肪酸氧化在 CD28 受体共刺激后快速增殖的 T 细胞中的作用 . 研究发现,依托莫昔对 T 细胞增殖的影响中等,对记忆分化没有明显影响,但对氧化代谢有明显影响 .

氧化应激诱导

作用机制

Target of Action

Etomoxir primarily targets Carnitine Palmitoyltransferase 1 (CPT1) . CPT1 is a key rate-limiting enzyme of fatty acid oxidation (FAO) and plays a crucial role in the bioenergetics of cells .

Mode of Action

Etomoxir, as a CPT1 inhibitor, exerts its effects by interrupting the FAO pathway . It irreversibly binds to the CPT1 catalytic site, preventing long-chain fatty acids from entering the mitochondria . This interruption is essential to the production of ATP from fatty acid oxidation .

Biochemical Pathways

Etomoxir affects the Fatty Acid Oxidation (FAO) pathway . By inhibiting CPT1, Etomoxir interrupts the transport of long-chain fatty acids into the mitochondria, a crucial step in the FAO pathway . This results in a shift in energy substrate utilization from fatty acids to glucose .

Pharmacokinetics

The primary effect of Etomoxir in vivo is a decrease in ketone bodies in the blood, followed by a decrease in blood glucose levels . These pharmacodynamic effects can be explained by its mechanism and as a consequence of the inhibition of long-chain fatty acid oxidation .

Result of Action

Etomoxir’s action results in cytotoxic effects in certain types of cells, such as glioblastoma (GBM) cells . It reduces cell viability, stemness, and invasiveness . Furthermore, it has been shown to cause a lethal energy reduction in GBM tumorspheres .

Action Environment

The action of Etomoxir can be influenced by environmental factors within the tumor microenvironment . For instance, metabolic adaptation of cancer stem cells (CSCs) in the tumor microenvironment can drive tumor resistance . Therefore, the efficacy and stability of Etomoxir may vary depending on these environmental factors .

属性

IUPAC Name |

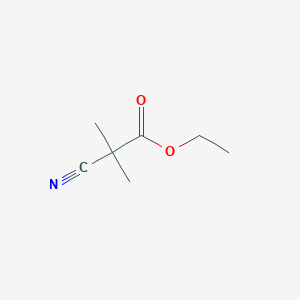

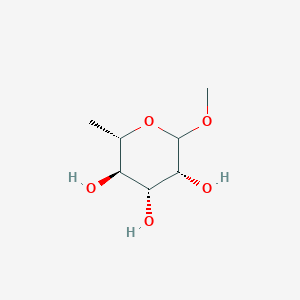

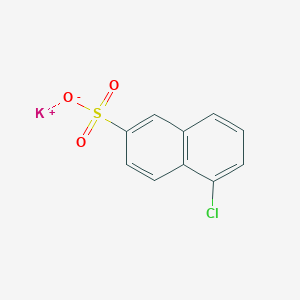

ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHEOHWICNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869695 | |

| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82258-36-4 | |

| Record name | Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82258-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomoxir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate (etomoxir)?

A1: Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate (etomoxir) irreversibly inhibits carnitine palmitoyltransferase I (CPT1), a key enzyme responsible for transporting long-chain acyl-coenzyme A (acyl-CoA) into mitochondria for β-oxidation. [, , , , , ]

Q2: What are the downstream consequences of CPT1 inhibition by etomoxir?

A2: By inhibiting CPT1, etomoxir reduces fatty acid β-oxidation and shifts cellular metabolism towards glucose utilization, increasing glucose oxidation in some tissues. [, , , , , , ] This metabolic shift can have significant effects on various tissues and diseases.

Q3: Does etomoxir affect glucose metabolism?

A3: While etomoxir primarily targets fatty acid oxidation, studies show it can indirectly influence glucose metabolism. Etomoxir treatment has been shown to improve glucose tolerance and insulin action in spontaneously hypertensive rats, [] increase glucose oxidation in the heart, liver, and white adipose tissue of mice, [] and enhance glucose uptake in human skeletal muscle. []

Q4: How does etomoxir impact lipid metabolism beyond directly inhibiting CPT1?

A4: Etomoxir treatment has been linked to diverse effects on de novo glycerolipid biosynthesis. Research suggests that it can redirect lipid synthesis towards 1,2-diacyl-sn-glycerol, increase glycerol flux through the de novo pathway of cardiolipin biosynthesis, and influence the synthesis of other phospholipids like phosphatidylcholine and phosphatidylethanolamine. []

Q5: What is the molecular formula and weight of etomoxir?

A5: The molecular formula of etomoxir is C19H27ClO4, and its molecular weight is 354.86 g/mol.

Q6: Is there spectroscopic data available for etomoxir?

A6: While the provided research doesn't delve into detailed spectroscopic characterization, information on its structure and properties can be found in chemical databases and publications focusing on its synthesis and chemical properties.

Q7: Has etomoxir's performance under various conditions been studied?

A7: The provided research focuses primarily on etomoxir's biological activity and does not elaborate on its material compatibility or stability under varying conditions outside biological contexts.

Q8: Does etomoxir act as a catalyst in any known reactions?

A9: Etomoxir functions as an enzyme inhibitor, specifically targeting CPT1, and doesn't exhibit catalytic properties in the traditional sense. [, , , , , ] Its primary application in research is modulating fatty acid metabolism and investigating downstream effects on cellular processes and disease models.

Q9: Have computational methods been applied to study etomoxir?

A10: While the provided research doesn't explicitly discuss computational studies on etomoxir, QSAR models and molecular docking simulations can be employed to understand its binding interactions with CPT1 and explore potential modifications for enhanced activity or selectivity. []

Q10: What is known about etomoxir's stability and formulation strategies?

A12: Specific details on etomoxir's stability under various conditions and formulation approaches to enhance its solubility, bioavailability, or stability are not extensively covered in the provided research. [] This information is typically addressed in pharmaceutical development studies.

Q11: What are the SHE considerations for etomoxir?

A13: While specific SHE regulations are not discussed, researchers should handle etomoxir following standard laboratory safety protocols and applicable guidelines for hazardous substances. [] Information on proper handling, storage, and disposal should be consulted from the manufacturer's safety data sheet.

Q12: What in vitro and in vivo models have been used to study etomoxir's efficacy?

A12: Etomoxir's efficacy has been investigated in various models, including:

- Cell Lines: Human acute myeloid leukemia cells [], C2C12 skeletal muscle cells [], H9c2 cardiac myoblast cells [], human myeloma cells [], and various prostate cancer cell lines. [, ]

- Animal Models: Spontaneously hypertensive rats [, , ], diabetic rats [, , ], experimental autoimmune encephalomyelitis (EAE) models in mice and rats, [, ] obese mice, [, ] and mouse models of prostate cancer. [, ]

Q13: How effective is etomoxir in treating experimental autoimmune encephalitis (EAE)?

A16: Etomoxir has shown promising results in rodent EAE models, significantly reducing clinical scores and promoting myelination compared to placebo groups. [, ] Notably, in some studies, etomoxir demonstrated superior efficacy compared to interferon-β, a standard MS treatment. []

Q14: Can etomoxir be used to target cancer cells?

A17: Preclinical studies suggest that etomoxir shows potential as an anti-cancer agent in various cancers. It has shown efficacy in reducing human myeloma cell proliferation [], inhibiting prostate cancer cell viability and tumor growth, [] and enhancing the efficacy of radiation therapy in lung and prostate cancer models. []

Q15: Are there known resistance mechanisms to etomoxir?

A18: While specific etomoxir resistance mechanisms are not discussed in the provided research, the development of resistance to metabolic inhibitors is a known phenomenon in cancer. [] Potential resistance mechanisms could involve upregulation of alternative metabolic pathways, increased expression of drug efflux transporters, or mutations in CPT1 itself.

Q16: What are the known toxicities and safety concerns associated with etomoxir?

A19: While etomoxir showed initial promise in preclinical studies, clinical trials investigating its use in heart failure were halted due to unacceptable liver transaminase elevations in some patients. [] This highlights the importance of careful monitoring for potential liver toxicity with etomoxir treatment. []

Q17: Are there biomarkers to predict etomoxir efficacy or monitor treatment response?

A21: While the research doesn't directly identify specific biomarkers for etomoxir efficacy, several metabolic parameters could potentially be explored. Monitoring changes in glucose uptake, fatty acid oxidation rates, or expression levels of CPT1 and related enzymes might offer insights into treatment response. []

Q18: What analytical techniques are used to characterize and quantify etomoxir?

A22: The research primarily focuses on etomoxir's biological effects, and doesn't detail specific analytical methods used for its characterization or quantification. [] Common techniques for analyzing etomoxir could include high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Q19: How is fatty acid oxidation measured in the context of etomoxir research?

A23: Various methods are employed to assess fatty acid oxidation in etomoxir studies. These include measuring the oxidation of radiolabeled fatty acids, [, ] analyzing changes in oxygen consumption rates using techniques like respirometry, [, ] and assessing the levels of metabolic intermediates associated with fatty acid breakdown. [, ]

Q20: What is known about etomoxir's environmental impact?

A24: The provided research does not address etomoxir's environmental impact or degradation. [] Assessing potential ecotoxicological effects and developing strategies for responsible disposal and waste management would require dedicated environmental studies.

Q21: What are some key historical milestones in etomoxir research?

A21: Key milestones in etomoxir research include:

- Initial Development: Etomoxir was first synthesized and investigated as a potential treatment for type 2 diabetes due to its ability to lower blood glucose levels. [, ]

- Cardiac Applications: Research in the 1990s highlighted etomoxir's potential benefits in heart failure models, demonstrating its ability to improve cardiac function and modify gene expression in overloaded hearts. [, , , , ]

- Expanded Applications: More recently, etomoxir has garnered attention for its potential in treating other conditions, including autoimmune diseases like MS [, ] and various cancers. [, , , ]

Q22: How does etomoxir research bridge different scientific disciplines?

A22: Etomoxir's multifaceted effects make it a valuable tool in various research areas, fostering interdisciplinary collaborations. Its use spans across:

- Metabolism and Endocrinology: Investigating the interplay between fatty acid and glucose metabolism, insulin sensitivity, and hormonal regulation. [, , , , , , , ]

- Cardiology: Exploring cardiac hypertrophy, heart failure, and the role of metabolic modulation in cardiac function. [, , , , , ]

- Immunology: Understanding the role of fatty acid metabolism in immune cell function and its implications for autoimmune diseases like MS. [, ]

- Oncology: Investigating the significance of fatty acid oxidation in cancer cell survival, proliferation, and metastasis, and exploring its potential as a target for anticancer therapies. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15811.png)